molecular formula C18H31ClN2O2 B4402692 1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4402692
M. Wt: 342.9 g/mol
InChI Key: VYRJWBGCCXPLRV-UHFFFAOYSA-N
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Description

1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butan-2-yloxyphenoxy group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Formation of the Butan-2-yloxyphenoxy Intermediate: This step involves the reaction of 3-butan-2-yloxyphenol with an appropriate alkylating agent under basic conditions to form the butan-2-yloxyphenoxy intermediate.

    Alkylation of Piperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the desired product.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale reactors are used to synthesize the butan-2-yloxyphenoxy intermediate.

    Continuous Flow Alkylation: The intermediate is continuously fed into a reactor containing 4-methylpiperazine and a base, allowing for efficient alkylation.

    Purification and Salt Formation: The product is purified using techniques such as crystallization or chromatography, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-ethylpiperazine
  • 1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperidine

Uniqueness

1-[3-(3-Butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its solubility as a hydrochloride salt further enhances its applicability in various research and industrial settings.

Properties

IUPAC Name

1-[3-(3-butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-4-16(2)22-18-8-5-7-17(15-18)21-14-6-9-20-12-10-19(3)11-13-20;/h5,7-8,15-16H,4,6,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRJWBGCCXPLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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